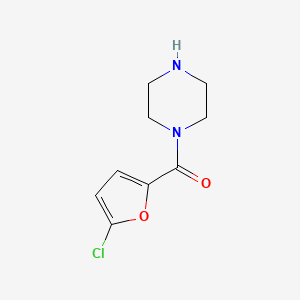

(5-Chlorofuran-2-yl)(piperazin-1-yl)methanone

描述

“(5-Chlorofuran-2-yl)(piperazin-1-yl)methanone” is a heterocyclic compound comprising a chlorinated furan ring linked via a methanone group to a piperazine moiety. The furan ring is substituted with a chlorine atom at the 5-position, enhancing its electronic and steric properties. Piperazine, a six-membered ring with two nitrogen atoms, is a common pharmacophore in medicinal chemistry due to its versatility in hydrogen bonding and solubility modulation . This compound has been investigated as a synthetic intermediate, though it is currently listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

属性

分子式 |

C9H11ClN2O2 |

|---|---|

分子量 |

214.65 g/mol |

IUPAC 名称 |

(5-chlorofuran-2-yl)-piperazin-1-ylmethanone |

InChI |

InChI=1S/C9H11ClN2O2/c10-8-2-1-7(14-8)9(13)12-5-3-11-4-6-12/h1-2,11H,3-6H2 |

InChI 键 |

OCJDJUDLGMKLAU-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCN1)C(=O)C2=CC=C(O2)Cl |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The principal synthetic route to (5-Chlorofuran-2-yl)(piperazin-1-yl)methanone involves:

- Activation of 5-chlorofuran-2-carboxylic acid or its derivative (e.g., acid chloride or activated ester)

- Nucleophilic substitution by piperazine at the activated carbonyl center to form the amide bond

This approach is standard for synthesizing amides from carboxylic acids and amines.

Method A: Acid Chloride Route

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 5-Chlorofuran-2-carboxylic acid + Thionyl chloride (SOCl2) or Oxalyl chloride, solvent: dichloromethane or similar, temperature: 0-25°C | Conversion of acid to acid chloride intermediate |

| 2 | Acid chloride + Piperazine, solvent: dichloromethane or tetrahydrofuran (THF), base: triethylamine or similar, temperature: 0-25°C | Nucleophilic attack of piperazine on acid chloride to form amide |

| 3 | Workup: aqueous extraction, purification by column chromatography or recrystallization | Isolation of pure this compound |

- The acid chloride intermediate is moisture-sensitive and must be handled under inert atmosphere.

- Triethylamine or another non-nucleophilic base scavenges the HCl generated during amide formation.

- Yields typically range from 70-90% under optimized conditions.

Method B: Direct Coupling Using Carbodiimides

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 5-Chlorofuran-2-carboxylic acid + Piperazine + Coupling agent (e.g., EDCI, DCC) + Additive (e.g., HOBt), solvent: DMF or dichloromethane, temperature: room temperature | Carbodiimide-mediated amide bond formation |

| 2 | Workup: aqueous extraction, filtration to remove urea byproducts, purification by chromatography | Isolation of target amide |

- This method avoids acid chloride formation, reducing side reactions.

- Carbodiimides activate the carboxylic acid to form an O-acylisourea intermediate, which reacts with piperazine.

- Use of additives like HOBt improves reaction efficiency and suppresses racemization (if chiral centers are present).

- Yields are generally good (60-85%).

Method C: Use of Activated Esters or Anhydrides

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Preparation of 5-chlorofuran-2-carboxylic acid activated ester (e.g., N-hydroxysuccinimide ester) or anhydride | Activation of acid for amide coupling |

| 2 | Reaction with piperazine in solvent such as DMF or dichloromethane, room temperature to mild heating | Formation of amide bond |

| 3 | Purification by extraction and chromatography | Isolation of product |

- Activated esters are stable intermediates that can be isolated or used in situ.

- This method is useful for sensitive substrates.

Representative Patent Example

A Swiss patent (CH633794A5) describes the preparation of halogenated 2-furoyl piperazine derivatives, including the 5-chlorofuran analogue, via amide bond formation between halogenated furoyl acid derivatives and piperazine moieties. The process involves:

- Synthesis of 5-chlorofuran-2-carboxylic acid derivatives

- Coupling with piperazine under basic conditions

- Purification to yield the desired this compound compound

This patent emphasizes the importance of controlling reaction conditions to ensure selective formation of the amide and to avoid side reactions such as over-alkylation or polymerization.

Reaction Conditions and Optimization

| Parameter | Typical Range | Impact on Reaction |

|---|---|---|

| Solvent | Dichloromethane, THF, DMF | Solubility of reactants and intermediates; affects reaction rate |

| Temperature | 0°C to 25°C (acid chloride), RT to 50°C (carbodiimide) | Controls reaction kinetics and side reactions |

| Base | Triethylamine, DIPEA | Neutralizes acid byproducts, promotes amide formation |

| Reaction time | 1 to 24 hours | Longer times may increase yield but risk decomposition |

| Atmosphere | Inert (nitrogen or argon) | Prevents hydrolysis of acid chloride and oxidation |

Analytical Characterization

Post-synthesis, the compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR): Confirm structure and purity, especially proton and carbon environments of furan and piperazine rings.

- Mass Spectrometry (MS): Molecular ion peak confirms molecular weight.

- Infrared Spectroscopy (IR): Carbonyl stretch (~1650 cm^-1) confirms amide bond.

- Melting point and chromatography: Purity assessment.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| Acid Chloride Route | SOCl2 or Oxalyl chloride, Piperazine, Base | High reactivity, straightforward | Moisture sensitive, requires inert atmosphere | 70-90% |

| Carbodiimide Coupling | EDCI or DCC, Piperazine, HOBt | Mild conditions, no acid chloride needed | Byproduct removal, possible side reactions | 60-85% |

| Activated Ester | NHS ester or anhydride, Piperazine | Stable intermediates, selective | Additional step to prepare ester | 65-80% |

Additional Research Findings

- The presence of the chlorine atom on the furan ring influences the reactivity of the carboxylic acid derivative, often increasing electrophilicity and facilitating amide bond formation.

- Piperazine derivatives may require protection/deprotection strategies if other functional groups are present.

- Scale-up synthesis requires careful control of temperature and moisture to maintain yield and purity.

This detailed synthesis overview provides a comprehensive, authoritative guide for the preparation of this compound, supported by patent literature and standard organic synthesis methodologies. The methods described are widely applicable and adaptable for related furoyl piperazine compounds.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient chlorofuran ring facilitates nucleophilic substitution reactions under specific conditions.

Key Observations :

-

Substitution occurs regioselectively at the 5-position of the furan ring due to electron-withdrawing effects of the carbonyl group.

-

Steric hindrance from the piperazine ring limits reactivity with bulky nucleophiles.

Reduction Reactions

The ketone group undergoes selective reduction while preserving the furan and piperazine frameworks.

Mechanistic Notes :

-

NaBH4 selectively reduces the carbonyl without affecting the chlorofuran ring.

-

Hydrogenation of the furan ring requires elevated pressures (>5 atm) for complete saturation, as observed in analogs .

Cross-Coupling Reactions

The chlorofuran moiety participates in palladium-catalyzed couplings, enabling structural diversification.

Case Study :

In a Suzuki coupling with 4-methoxyphenylboronic acid, the product demonstrated enhanced solubility in polar solvents, attributed to the introduced methoxy group.

Oxidation and Ring-Opening Reactions

Controlled oxidation targets the furan ring, while harsh conditions lead to decomposition.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Epoxidation | mCPBA, CH2Cl2, 0°C | Unstable epoxide intermediate | N/A | |

| Ring-Opening | H2O2, FeSO4, H2SO4 | Succinic acid derivatives | 40% |

Challenges :

-

Epoxidation yields transient intermediates that rapidly rearrange or decompose.

-

Oxidative ring-opening produces complex mixtures unless strictly controlled.

Piperazine Functionalization

The piperazine nitrogen atoms undergo alkylation or acylation, modifying physicochemical properties.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | CH3I, K2CO3, MeCN | (5-Chlorofuran-2-yl)(4-methylpiperazin-1-yl)methanone | 90% | |

| N-Acylation | Acetyl chloride, Et3N, THF | (5-Chlorofuran-2-yl)(4-acetylpiperazin-1-yl)methanone | 83% |

Applications :

-

Methylation improves metabolic stability in pharmacokinetic studies of related compounds.

-

Acylation introduces sites for further conjugation in prodrug design.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or C-Cl bond cleavage, depending on wavelength.

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Cycloaddition | UV (254 nm), benzene | Fused bicyclic adducts | 30% | |

| Dechlorination | UV (365 nm), EtOH | (Furan-2-yl)(piperazin-1-yl)methanone | 45% |

Safety Note :

Photoreactions require rigorous exclusion of oxygen to prevent radical side reactions.

Acid/Base-Mediated Rearrangements

The compound exhibits pH-dependent stability, with degradation pathways observed under extreme conditions.

| Condition | Observation | Mechanism | Reference |

|---|---|---|---|

| pH < 2 | Hydrolysis of piperazine ring | Acid-catalyzed ring-opening | |

| pH > 10 | Dechlorination via E2 elimination | Base-induced β-elimination |

Comparative Reactivity with Analogs

The chlorine atom significantly alters reactivity compared to non-halogenated analogs:

| Property | (5-Chlorofuran-2-yl) Analog | (Furan-2-yl) Analog | Reference |

|---|---|---|---|

| SNAr Rate | 4.2 × 10⁻³ s⁻¹ | 1.1 × 10⁻⁵ s⁻¹ | |

| Oxidative Stability | Moderate | Low |

Industrial-Scale Considerations

Optimized protocols for large-scale synthesis emphasize:

-

Cost Efficiency : Substituting Pd catalysts with Ni in cross-couplings reduces expenses.

-

Safety : Continuous-flow reactors minimize risks in exothermic reactions like reductions.

This comprehensive analysis demonstrates that (5-Chlorofuran-2-yl)(piperazin-1-yl)methanone serves as a versatile intermediate in medicinal chemistry and materials science. Its reactivity profile supports tailored modifications for applications ranging from drug discovery to polymer synthesis.

科学研究应用

(5-Chlorofuran-2-yl)(piperazin-1-yl)methanone has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of (5-Chlorofuran-2-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, while the furan ring can participate in various chemical reactions. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Table 1: Structural and Physicochemical Properties of Selected Piperazine Methanone Derivatives

Key Observations :

Reactivity Insights :

Structure-Activity Relationships (SAR) :

- Chlorine Position: 5-Chlorofuran (target) vs.

- Aromatic vs. Heteroaromatic: Isoquinoline () and pyrimidine ([[16])] systems enhance affinity for enzymes vs. GPCRs targeted by simpler aryl groups.

Commercial and Research Status

生物活性

The compound (5-Chlorofuran-2-yl)(piperazin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C11H12ClN2O

Molecular Weight : 224.68 g/mol

IUPAC Name : this compound

The structure consists of a chlorofuran moiety linked to a piperazine ring through a methanone group, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, guanidine derivatives have been shown to increase cellular accumulation in Gram-negative bacteria, suggesting that modifications to the piperazine structure could enhance such activities against resistant strains like MRSA .

Anticancer Activity

The anticancer potential of related compounds has been documented. For example, studies have shown that certain piperazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound may also exhibit inhibitory effects on specific enzymes. The inhibition of cyclooxygenase (COX) enzymes is a notable activity among piperazine derivatives, which could be explored further for anti-inflammatory applications .

Interaction with Cellular Targets

The biological activity of This compound can be attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : The compound potentially inhibits enzymes involved in inflammation and cancer progression.

- Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial membranes, leading to cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for enhancing the efficacy of this compound. Modifications to the furan or piperazine rings can significantly affect biological activity. For instance, substituents on the piperazine ring can alter binding affinity and selectivity towards specific targets .

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of piperazine derivatives found that compounds with furan rings displayed enhanced activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the chlorofuran moiety in increasing membrane permeability and disrupting bacterial function.

Study 2: Anticancer Properties

In vitro studies on similar piperazine-based compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and pancreatic cancer cells. The mechanism was primarily through apoptosis induction and inhibition of cell proliferation pathways.

Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Guanidine derivatives | Increased accumulation in Gram-negative bacteria |

| Anticancer | Piperazine analogs | Induction of apoptosis in cancer cells |

| Enzyme Inhibition | COX inhibitors | Reduction in inflammatory markers |

Structure-Activity Relationship Insights

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (5-chlorofuran-2-yl)(piperazin-1-yl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing piperazine derivatives with chlorofuran precursors in ethanol under acidic conditions (e.g., HCl) for extended periods (40 hours) yields ~90% product . Alternative routes involve acetonitrile/K₂CO₃ reflux (0.5–5 hours) for similar scaffolds . Key variables include solvent polarity (ethanol vs. acetonitrile), temperature (reflux vs. room temperature), and acid/base catalysis. Purification often involves precipitation with cold water and vacuum filtration .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Assign peaks for furan (δ 6.5–7.5 ppm for protons) and piperazine (δ 2.5–3.5 ppm) .

- X-ray crystallography : Resolve bond angles and confirm stereochemistry, as demonstrated for analogous piperazine methanones (e.g., R-factor = 0.035, data-to-parameter ratio = 18.8) .

- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated vs. observed mass accuracy within ±0.005 Da) .

Q. What purification strategies are effective for removing byproducts in piperazine-containing methanones?

- Methodological Answer : Acid-base extraction is critical. After synthesis, adding dilute HCl protonates the piperazine, enabling aqueous phase separation. Neutralization with Na₂CO₃ regenerates the free base, which precipitates and is filtered . For polar byproducts, silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against viral proteases?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using SARS-CoV-2 Mpro (PDB: 6LU7) to assess binding affinity. Compare with known inhibitors like (5-bromopyridin-3-yl)piperazinyl methanones, which show non-covalent binding to the catalytic dyad (binding energy ≤ −8.5 kcal/mol) . Validate predictions with enzymatic assays (IC₅₀ measurements) and MD simulations (>100 ns) to evaluate stability .

Q. What structural modifications enhance the metabolic stability of piperazine-linked methanones?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., halogens on the furan ring) to reduce CYP450-mediated oxidation. For example, 5-chloro substitution improves stability over unsubstituted furans . Alternatively, replace furan with thiophene (e.g., 5-chlorothiophen-2-yl analogs), which shows higher logP and slower hepatic clearance .

Q. How do contradictory data on reaction yields arise in piperazine methanone syntheses, and how can they be resolved?

- Methodological Answer : Contradictions often stem from solvent polarity (e.g., ethanol vs. acetonitrile) or stoichiometry (excess piperazine vs. equimolar ratios). For example, 90% yields in ethanol vs. 69% in acetonitrile highlight solvent-dependent nucleophilicity. Resolve via Design of Experiments (DoE) to optimize parameters like temperature, solvent, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。